N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
“N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is an organic compound containing a naphthalene ring, a phenyl ring with a trifluoromethoxy group, and an oxalamide group. The presence of these functional groups can influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a phenyl ring (a type of aromatic hydrocarbon), and an oxalamide group (a type of amide). The trifluoromethoxy group attached to the phenyl ring is a type of ether .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the naphthalene ring, the phenyl ring, and the oxalamide group. The trifluoromethoxy group on the phenyl ring could also impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene and phenyl rings could contribute to the compound’s hydrophobicity, while the oxalamide group could contribute to its polarity .Scientific Research Applications
Catalysis and Organic Synthesis
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, due to its structural complexity and functionality, might serve as a ligand in catalytic systems or as a precursor in organic synthesis. Research into similar naphthalene derivatives has demonstrated their utility in catalyzing reactions or facilitating the synthesis of complex organic molecules. For instance, the work by Gao et al. (2017) highlights the discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamides as powerful ligands for Cu-catalyzed aryl amination, achieving high turnovers with minimal catalyst concentrations (Gao, Bhunia, Wang, Gan, Xia, & Ma, 2017).
Fluorescence and Sensing Applications
Compounds with naphthalene moieties often exhibit fluorescent properties, making them candidates for use in chemosensors or fluorescent probes. The structural features of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suggest potential applications in detecting ions or biomolecules. O'Connor et al. (2006) detailed how chemically modified dansyl probes, which share some structural similarities with naphthalene derivatives, can act as diagnostics for ion and proton detection in solution and in polymers, indicating the potential for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide to serve in similar capacities (O'Connor, Sakata, Zhu, & Shea, 2006).
Biochemical and Pharmacological Research
While direct studies on N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in biochemical or pharmacological contexts were not found, analogous naphthalene compounds have been explored for their biological activities. For example, Gardner et al. (2004) investigated N(1)-arylalkylpolyamines, which, like our compound, contain naphthalene units, for their ability to interact with polyamine transporters in cells, suggesting the broader relevance of naphthalene derivatives in medicinal chemistry and drug delivery systems (Gardner, Delcros, Konate, Breitbeil, Martin, Sigman, Huang, & Phanstiel, 2004).
Materials Science
Naphthalene derivatives are also of interest in materials science, particularly in the development of organic electronic devices and polymers. The electron-rich naphthalene core could impart desirable optical and electronic properties to materials, such as enhanced charge transport or photoluminescence. Nam et al. (2018) described how naphthalene diimide (NDI) copolymers with specific side-chain modifications can significantly influence charge-transporting properties, underscoring the potential of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in similar applications (Nam, Hahm, Khim, Kim, Sajoto, Ree, Marder, Anthopoulos, Bradley, & Kim, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c22-21(23,24)30-15-10-8-14(9-11-15)26-20(29)19(28)25-12-18(27)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,27H,12H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZZTLTDJKJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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